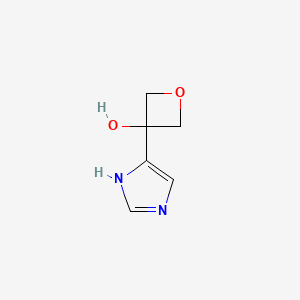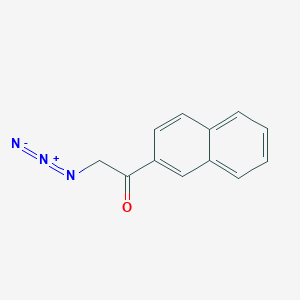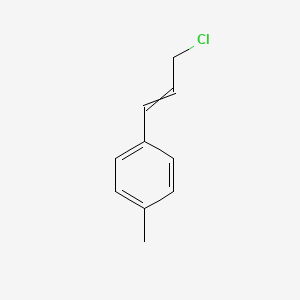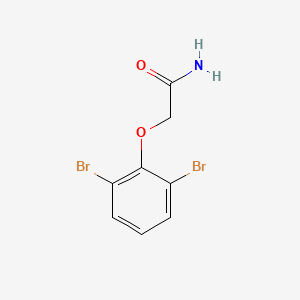
3-(1H-imidazol-5-yl)oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-imidazol-5-yl)oxetan-3-ol is a compound that features both an imidazole ring and an oxetane ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the oxetane ring is a four-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further modified to introduce the oxetane ring . The reaction conditions for these steps often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for 3-(1H-imidazol-5-yl)oxetan-3-ol are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and efficient catalytic processes, are likely to be applied. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-imidazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or polar organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
3-(1H-imidazol-5-yl)oxetan-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity
Mecanismo De Acción
The mechanism of action of 3-(1H-imidazol-5-yl)oxetan-3-ol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(1H-imidazol-5-yl)oxetan-3-ol include other imidazole derivatives and oxetane-containing compounds. Examples include:
Imidazole: A simple five-membered ring with two nitrogen atoms.
Oxetane: A four-membered ring with one oxygen atom.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: A compound with similar structural features but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the imidazole and oxetane rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and the potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
3-(1H-imidazol-5-yl)oxetan-3-ol |
InChI |
InChI=1S/C6H8N2O2/c9-6(2-10-3-6)5-1-7-4-8-5/h1,4,9H,2-3H2,(H,7,8) |
Clave InChI |
YHUFGUSXJIXBBC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=CN=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3-(1H-imidazol-1-yl)propyl]octanamide](/img/structure/B8641136.png)





